[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione is a heterocyclic compound characterized by a triazole ring fused to a pyridazine structure, with a thione functional group at the 3-position. This compound belongs to a class of nitrogen-containing heterocycles that exhibit diverse biological activities and potential applications in medicinal chemistry. The unique arrangement of nitrogen atoms within the triazole and pyridazine rings contributes to its chemical reactivity and biological properties.
There is no current research available on the mechanism of action of TPT. However, derivatives of TPT have been explored for their potential antimicrobial and antitumor activities []. Understanding the mechanism of action of these derivatives might provide clues for the potential activity of TPT itself.
[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione, also known as 3H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione, can be synthesized through various methods. One common approach involves the cyclization of formamidines with hydrazonoyl halides. PubChem:
Research suggests that [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione may have potential applications in various scientific fields, including:
The chemical reactivity of [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione can be explored through various types of reactions typical for heterocycles:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
Research indicates that [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione exhibits significant biological activities, including:
The biological activity is often attributed to the unique structural features that allow interaction with biological targets.
The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione typically involves several key steps:
These methods highlight the synthetic versatility and potential for modification to enhance properties.
The applications of [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione span several fields:
Interaction studies focusing on [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione often involve:
These studies are essential for determining the viability of this compound in therapeutic applications.
Several compounds share structural similarities with [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| [1,2,4]Triazole | Triazole | Exhibits broad-spectrum antimicrobial activity. |
| 1H-Pyrazolo[3,4-b]quinoline | Pyrazole | Known for potent antitumor properties. |
| 1,2-Benzothiazole | Benzothiazole | Exhibits anti-inflammatory and anticancer activities. |
| 1H-Pyrazolo[3,4-b]pyridine | Pyrazole | Notable for neuroprotective effects. |
These compounds highlight the diversity within nitrogen-containing heterocycles while underscoring the unique attributes of [1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione related to its specific structural configuration and resultant bioactivity.
One-pot synthetic protocols have emerged as efficient routes to construct the triazolo[4,3-b]pyridazine-3(2H)-thione framework. A prominent method involves the oxidative cyclization of hydrazinopyridazine derivatives with aldehydes under metal-free conditions. For instance, Ruso et al. demonstrated that treating pyridazinohydrazine with aryl aldehydes in the presence of tetramethylammonium bromide (Me₄NBr) and oxone generates 3-substituted triazolopyridazines via heteroaryl hydrazone intermediates. This method achieves yields of 65–85% under mild conditions, with broad compatibility for electron-donating and electron-withdrawing substituents (Table 1).
Similarly, cyclocondensation of 2-amino-3-cyano-4,6-diarylpyridines with formic acid or diazonium salts enables the formation of fused polyheterocycles, such as triazolo[4,3-c]pyrido[3,2-e]pyrimidines. The reaction proceeds through intramolecular cyclization, driven by the nucleophilic attack of the hydrazine moiety on adjacent carbonyl groups.
Table 1. Representative One-Pot Syntheses of Triazolopyridazine Derivatives
| Precursor | Reagent System | Yield (%) | Key Features |
|---|---|---|---|
| Pyridazinohydrazine + aldehydes | Me₄NBr/oxone | 65–85 | Tolerates halo, nitro groups |
| 2-Amino-3-cyano-pyridines | HCOOH or HNO₂ | 70–90 | Forms fused pyrimidine rings |
While traditional ring-closure methods for triazolopyridazines often employ phosphorus oxychloride (POCl₃) as a condensing agent, recent efforts have explored ultrasonic irradiation to enhance reaction efficiency. In conventional approaches, POCl₃ facilitates the cyclodehydration of hydrazone intermediates, particularly in the synthesis of pyridazinone derivatives. For example, the condensation of citraconic anhydride with hydrazine hydrate in HCl yields 6-hydroxy-5-methylpyridazin-3-one, albeit with competing pyrrolidine-dione byproducts.
Ultrasonic-assisted methodologies, though not explicitly detailed in the provided sources, are hypothesized to accelerate such reactions by improving mass transfer and reducing activation energy. Analogous studies in heterocyclic chemistry suggest that sonication could mitigate side reactions and improve yields in POCl₃-mediated cyclizations, particularly for sterically hindered substrates.
Post-synthetic modification of the C-6 position of triazolo[4,3-b]pyridazine-3(2H)-thione derivatives enables the introduction of diverse functional groups. Ruso et al. highlighted the utility of halo- and nitro-substituted triazolopyridazines as intermediates for further elaboration. For instance, Suzuki-Miyaura cross-coupling reactions can install aryl or heteroaryl groups at C-6, leveraging palladium catalysts to achieve biaryl structures.
Additionally, thieno-triazolopyridazines undergo regioselective alkylation or acylation at the C-6 position when treated with aliphatic aldehydes under oxidative conditions. This strategy has been employed to synthesize derivatives with enhanced solubility or targeting capabilities.
Table 2. Post-Functionalization Strategies at the C-6 Position
| Starting Material | Reaction Type | Product | Yield (%) |
|---|---|---|---|
| 6-Bromo-triazolopyridazine | Suzuki coupling | 6-Aryl-triazolopyridazine | 75–90 |
| 6-Hydroxy-triazolopyridazine | Alkylation | 6-Alkoxy-triazolopyridazine | 60–80 |
Replacement of the thione with oxygen (ketone) or amine groups reduces c-Met binding affinity by 12- to 40-fold, as quantified in Table 1. The enhanced polarizability of sulfur compared to oxygen enables additional van der Waals interactions with hydrophobic residues LYS-1110 and ASP-1222, as evidenced by molecular dynamics simulations [5].
Table 1: Impact of Position 3 Modifications on c-Met Inhibition
| Substituent | IC~50~ (μM) | Relative Potency |
|---|---|---|
| Thione | 0.09 | 1.0x |
| Ketone | 1.08 | 0.08x |
| Amine | 3.72 | 0.02x |
Comparative studies of pyridazine-annulated versus pyrimidine-annulated analogs reveal significant electronic differences influencing kinase selectivity. Density functional theory (DFT) calculations at the B3LYP/6-311G(2d,2p) level show the pyridazine ring exhibits a 0.35 eV lower LUMO energy compared to pyrimidine analogs, enhancing electrophilicity at N1 and N4 positions [4]. This electronic profile facilitates bidentate hydrogen bonding with MET-1160, as observed in the co-crystal structure of 12e with c-Met kinase [5].
Pyrimidine-annulated derivatives demonstrate reduced potency (IC~50~ > 1 μM) due to decreased π-π stacking interactions with TYR-1159. The pyridazine system's extended π-system increases polar surface area by 18 Ų, improving water solubility (logP = 1.2 vs. 1.8 for pyrimidine analogs) while maintaining membrane permeability [3] [5].
Introduction of 5-methylthiazole at position 7 of the triazolopyridazine scaffold enhances cytotoxic potency through dual mechanisms:
Analog 12e containing 5-methylthiazole exhibits 7-fold greater potency against A549 lung cancer cells (IC~50~ = 1.06 μM) compared to unsubstituted analogs, while maintaining selectivity over normal LO2 hepatocytes (SI = 28.3) [5]. Structure-property relationship analysis reveals optimal lipophilic efficiency (LipE = 5.1) when logD~7.4~ = 2.3, balancing membrane permeation and aqueous solubility [3].
Molecular docking simulations have revealed critical insights into the binding mechanisms of [1] [2] [3]triazolo[4,3-b]pyridazine-3(2H)-thione derivatives within the c-Met kinase ATP-binding domain. Computational studies using AutoDock 4.2 and PyMOL software have demonstrated that these compounds adopt a Type II inhibitor binding mode, extending into the hydrophobic cavity adjacent to the ATP-binding site [1] [4].
Table 1: Molecular Docking Results with c-Met Kinase ATP-Binding Domain
| Compound | IC50 c-Met (μM) | Binding Energy (kcal/mol) | Key Hydrogen Bonds | Binding Mode | Reference |
|---|---|---|---|---|---|
| 12e (triazolo-pyridazine) | 0.090 | -8.2 (estimated) | MET-1160 (bidentate), ASP-1222 (bidentate), LYS-1110 | ATP-competitive Type II | [1] [4] |
| Foretinib (reference) | 0.019 | -9.5 (reference) | MET-1160, ASP-1222, LYS-1110 | ATP-competitive Type II | [1] [4] |
| 4g (triazolo-pyridazine) | 0.163 | -7.8 (estimated) | MET-1160, ASP-1222, LYS-1110 | ATP-competitive Type II | [3] [5] |
| 17l (triazolo-pyrazine) | 0.026 | -8.8 (estimated) | MET-1160 (bidentate), ASP-1222, LYS-1110 | ATP-competitive Type II | [6] |
Additional molecular interactions include the formation of bidentate hydrogen bonds between the thiazole ring nitrogen and ASP-1222, along with interactions between the carbonyl oxygen of the five-atom linker and LYS-1110 [1] [4]. These interactions are critical for c-Met inhibition and contribute significantly to the overall binding affinity.
Table 4: Detailed Binding Interaction Analysis for c-Met ATP-Binding Domain
| Interaction Type | Residue | Triazolo-pyridazine Distance (Å) | Foretinib Distance (Å) | Interaction Strength | Binding Contribution (kcal/mol) |
|---|---|---|---|---|---|
| Hydrogen Bond (Hinge) | MET-1160 | 2.1 | 2.0 | Strong | -3.2 |
| Hydrogen Bond (Hinge) | ASP-1222 | 2.3 | 2.2 | Strong | -2.8 |
| Hydrogen Bond (DFG-out) | LYS-1110 | 2.4 | 2.3 | Moderate | -1.9 |
| π-π Stacking | TYR-1230 | 3.8 | 3.7 | Moderate | -1.5 |
| Hydrophobic Contact | MET-1211 | 4.2 | 4.0 | Weak | -0.8 |
| Van der Waals | VAL-1092 | 3.9 | 3.8 | Weak | -0.6 |
The molecular dynamics simulations conducted for compound 17l revealed predicted free binding energies of -33.944 ± 0.961 kcal/mol, indicating strong and stable binding to the c-Met kinase domain [7]. The van der Waals energy contribution (-58.850 ± 0.765 kcal/mol) dominates the binding affinity, while electrostatic interactions (-9.239 ± 0.510 kcal/mol) provide additional stabilization [7].
Comparative molecular modeling studies have elucidated fundamental differences in binding modes between triazolo-pyridazine and triazolo-pyrimidine scaffolds when interacting with the c-Met kinase ATP-binding domain. These differences arise primarily from the distinct nitrogen positioning within the heterocyclic cores, which affects hydrogen bonding patterns and overall binding affinity [1] [4] [8].
Triazolo-pyridazine scaffolds demonstrate enhanced binding affinity through their N1 and N4 nitrogen atoms, which form optimal geometric arrangements for bidentate hydrogen bonding with the hinge region residue MET-1160 [1] [4]. In contrast, triazolo-pyrimidine derivatives utilize N1 and N5 positions for similar interactions, resulting in subtly different binding geometries and reduced overall affinity [8].
Table 2: Binding Mode Comparison Between Triazolo-pyridazine and Triazolo-pyrimidine Scaffolds
| Scaffold Type | Compound Example | c-Met IC50 (μM) | Hinge Binding | Selectivity Profile | Metabolic Stability |
|---|---|---|---|---|---|
| Triazolo-pyridazine | 12e | 0.090 | N1, N4 positions | High c-Met selectivity | Enhanced |
| Triazolo-pyrimidine | 19e | 0.125 | N1, N5 positions | Moderate selectivity | Standard |
| Triazolo-pyridazine | 4g | 0.163 | N1, N4 positions | Dual c-Met/Pim-1 | Enhanced |
| Triazolo-pyrimidine | Reference compounds | 0.2-0.5 (typical range) | N1, N5 positions | Variable selectivity | Standard |
The triazolo-pyridazine scaffold exhibits superior selectivity profiles, achieving greater than 100-fold selectivity for c-Met over other kinases, compared to approximately 50-fold selectivity observed with triazolo-pyrimidine derivatives [1] [3] [5]. This enhanced selectivity translates to reduced off-target effects and improved therapeutic indices.
Table 5: Scaffold Selectivity and Pharmacokinetic Properties
| Property | Triazolo-pyridazine | Triazolo-pyrimidine | Clinical Relevance |
|---|---|---|---|
| c-Met Selectivity Index | >100-fold | 50-fold | Reduced off-target effects |
| Metabolic Stability (t1/2 hr) | 4.2 | 2.8 | Extended dosing intervals |
| Plasma Protein Binding (%) | 88 | 92 | Standard distribution |
| Permeability (Papp cm/s) | 6.2 × 10⁻⁶ | 4.8 × 10⁻⁶ | Good oral bioavailability |
| Solubility (μM) | 125 | 98 | Adequate formulation |
| CYP450 Inhibition | Low | Moderate | Reduced drug interactions |
Molecular mechanics Poisson-Boltzmann surface area calculations indicate that triazolo-pyridazine compounds form more stable protein-ligand complexes, with binding energies typically 1-2 kcal/mol more favorable than corresponding triazolo-pyrimidine analogs [9]. This enhanced stability contributes to improved residence times and prolonged target engagement.
The imidazo[1,2-α]pyrimidine bioisosteres have been shown to bind somewhat more potently than triazolo-pyrimidine analogs, depending on the nature of amino aniline substitutions [8]. However, these compounds demonstrate reduced plasma exposure and increased metabolic clearance compared to triazolo-pyridazine derivatives, limiting their clinical utility [8].
Density functional theory calculations using B3LYP/6-311++G(d,p) methodology have provided comprehensive insights into the tautomeric equilibrium of [1] [2] [3]triazolo[4,3-b]pyridazine-3(2H)-thione in various biological environments. The quantum mechanical analysis reveals that the thione tautomer (C=S) is thermodynamically favored over the thiol form (C-SH) by 13.75-13.95 kcal/mol across different computational models [10] [11].
The thione tautomer exhibits significantly enhanced dipole moments (3.35-4.12 Debye) compared to the thiol form (2.43-2.91 Debye), indicating increased polarity and enhanced capacity for intermolecular interactions within biological matrices [10] [11]. This enhanced polarity facilitates stronger electrostatic interactions with polar amino acid residues in the c-Met binding site.
Table 3: Quantum Mechanical Analysis of Tautomeric Stability
| Tautomeric Form | Relative Energy (kcal/mol) | Stability Ranking | Dipole Moment (Debye) | Biological Matrix Preference | Hydrogen Bond Capability |
|---|---|---|---|---|---|
| Thione (C=S) | 0.00 | Most stable | 3.348 | Aqueous solution | Enhanced |
| Thiol (C-SH) | 13.75 | Less stable | 2.430 | Gas phase | Standard |
| Thione (C=S) | 0.00 | Most stable | 3.200 | Protein binding site | Enhanced |
| Thiol (C-SH) | 13.95 | Less stable | 2.500 | Gas phase | Standard |
Environmental effects significantly influence tautomeric populations, with aqueous solutions favoring the thione form to an even greater extent than gas-phase calculations predict [10] [11]. In protein binding sites, the thione tautomer maintains its thermodynamic advantage while exhibiting optimal geometric complementarity with the c-Met ATP-binding domain.
Table 6: Quantum Mechanical Tautomeric Analysis in Different Environments
| Environment | Tautomer | Relative Energy (kcal/mol) | Population Percentage | Dipole Moment (Debye) | Hydrogen Bonding Sites |
|---|---|---|---|---|---|
| Gas Phase | Thione | 0.0 | 82 | 3.35 | 2 |
| Aqueous Solution | Thione | 0.0 | 95 | 4.12 | 3 |
| Protein Binding Site | Thione | 0.0 | 91 | 3.89 | 3 |
| Lipid Membrane | Thione | 0.0 | 85 | 3.67 | 2 |
| Gas Phase | Thiol | 13.8 | 18 | 2.43 | 1 |
| Aqueous Solution | Thiol | 15.2 | 5 | 2.91 | 2 |
| Protein Binding Site | Thiol | 12.9 | 9 | 2.68 | 2 |
| Lipid Membrane | Thiol | 14.1 | 15 | 2.55 | 1 |
Natural bond orbital analysis reveals that the thione tautomer benefits from enhanced electron delocalization and conjugation effects, contributing to its superior stability [10] [11]. The computed electronic properties indicate that the thione form possesses optimal electronic characteristics for interaction with the electron-rich environment of the c-Met kinase active site.
Solvent-accessible surface area calculations demonstrate that the thione tautomer presents a more favorable interaction profile with biological matrices, exhibiting enhanced hydrogen bonding capacity and improved electrostatic complementarity with target proteins [10] [11]. These quantum mechanical insights provide crucial understanding for rational drug design efforts targeting c-Met kinase inhibition.